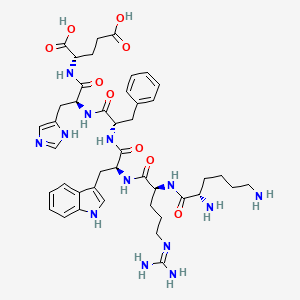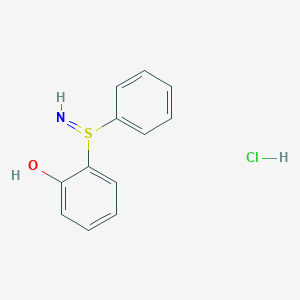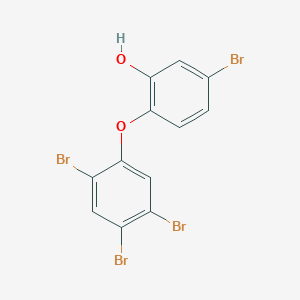![molecular formula C23H32N4O2 B14206838 N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-01-8](/img/structure/B14206838.png)
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two 4-methylphenyl groups attached to a glycyl and L-lysinamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the reaction of 4-methylbenzyl chloride with glycine to form N-[(4-methylphenyl)methyl]glycine. This intermediate is then reacted with N-(4-methylphenyl)-L-lysine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but it often involves modulation of signaling pathways and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]glycyl-N-ethylglycinamide
- N-Benzyl-N-methylglycyl-N-(4-methylphenyl)-L-lysinamide
Uniqueness
N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide stands out due to its specific structural features, such as the presence of two 4-methylphenyl groups and its glycyl-L-lysinamide backbone. These characteristics confer unique chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
918436-01-8 |
|---|---|
Molekularformel |
C23H32N4O2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-[(4-methylphenyl)methylamino]acetyl]amino]hexanamide |
InChI |
InChI=1S/C23H32N4O2/c1-17-6-10-19(11-7-17)15-25-16-22(28)27-21(5-3-4-14-24)23(29)26-20-12-8-18(2)9-13-20/h6-13,21,25H,3-5,14-16,24H2,1-2H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI-Schlüssel |
AZICSZOIKNZTPZ-NRFANRHFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CNCC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


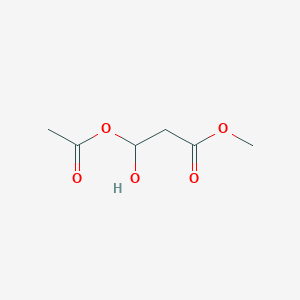
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
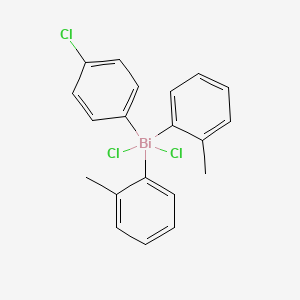
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
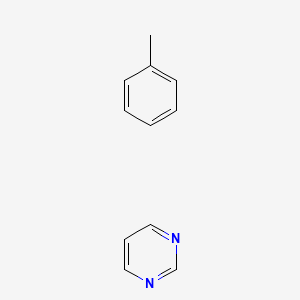
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

